4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline
Description
Properties
IUPAC Name |
4-(6-ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-17-14-10-7-11(14)9-16(8-10)13-5-3-12(15)4-6-13/h3-6,10-11,14H,2,7-9,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBJJEOQGXQWRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C2CC1CN(C2)C3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 4-(6-Ethoxy-3-azabicyclo[31It’s worth noting that the 8-azabicyclo[321]octane scaffold, which is structurally similar to the 3-azabicyclo[311]heptane core of the compound, is the central core of the family of tropane alkaloids. These alkaloids display a wide array of interesting biological activities.
Biochemical Pathways
The biochemical pathways affected by 4-(6-Ethoxy-3-azabicyclo[31Tropane alkaloids, which share a similar structural core, are known to interact with various biological targets and pathways.
Biological Activity
4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is a compound that has garnered attention in pharmacological research due to its structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 191.27 g/mol. Its structure includes a bicyclic framework that contributes to its unique pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly the cholinergic system. It acts as a modulator of nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive functions and neuroprotection.
Key Mechanisms
- Nicotinic Receptor Agonism : The compound exhibits agonistic activity at nAChRs, which enhances neurotransmission and may improve cognitive functions.
- Neuroprotective Effects : In preclinical studies, it has shown potential in protecting neuronal cells from apoptosis, thereby suggesting a role in neurodegenerative disease management.
Biological Activity Data
| Activity | Outcome | Reference |
|---|---|---|
| nAChR Agonism | Enhanced neurotransmission | |
| Neuroprotection | Reduced apoptosis in neuronal cells | |
| Cognitive Improvement | Improved performance in memory tasks |
Case Studies
- Cognitive Enhancement in Animal Models : In a study involving rats, administration of this compound resulted in significant improvements in memory retention during maze tests, indicating potential for treating cognitive deficits.
- Neuroprotective Study : A model of oxidative stress-induced neuronal damage demonstrated that the compound significantly reduced cell death compared to controls, suggesting its utility in conditions like Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good oral bioavailability and rapid penetration into the central nervous system (CNS), which is crucial for its effectiveness as a neuroactive agent.
Safety and Toxicology
Preliminary toxicity studies indicate that the compound has a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline is compared below with structurally related bicyclic amines and aromatic derivatives.
Table 1: Structural and Functional Comparison
Key Findings
Structural Rigidity vs. Flexibility :
- The 3-azabicyclo[3.1.1]heptane core in the target compound provides greater rigidity compared to the 3.2.0 bicyclo systems in cephalosporins (e.g., ), which may enhance target selectivity but reduce metabolic stability .
Functional Group Impact: The aniline group in this compound offers hydrogen-bonding capabilities distinct from the carboxylic acid in its oxobutanoic acid analog (), likely altering solubility (logP) and membrane permeability . The ethoxy group improves lipophilicity relative to the hydroxyphenyl moiety in the cephalosporin derivative (), which may enhance CNS penetration .
Biological Activity: Compounds with pyridine/pyrazolo substituents () exhibit potent kinase inhibition, suggesting that the target compound’s aniline group could be optimized for similar applications but with reduced steric hindrance . The oxobutanoic acid analog () is marketed as a lab reagent, emphasizing its utility in synthetic workflows rather than direct therapeutic use .
Safety and Handling :
- Aniline derivatives generally require precautions against toxicity (e.g., P101, P102 codes in ), whereas β-lactam antibiotics () demand strict impurity controls (e.g., dimethylaniline <223> tests) .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-azabicyclo[3.1.1]heptane derivatives, including 4-(6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline, typically involves:
- Construction of the bicyclic core through cycloaddition or ring-closing methods.
- Introduction of functional groups such as ethoxy and aniline substituents via selective substitution or reduction steps.
- Use of spirocyclic oxetanyl nitriles as key intermediates, which upon reduction yield the bicyclic amine core.
Preparation via Reduction of Spirocyclic Oxetanyl Nitriles
A notable method for synthesizing 3-azabicyclo[3.1.1]heptanes is the reduction of spirocyclic oxetanyl nitriles. This approach has been demonstrated to be general, scalable, and efficient, providing access to a variety of substituted azabicyclo[3.1.1]heptane derivatives including those with ethoxy and aniline functionalities.
- Mechanism: The nitrile group in the spirocyclic oxetanyl nitrile is reduced, typically under catalytic hydrogenation or hydride reduction conditions, to form the corresponding amine.
- Scope: This method tolerates diverse substituents, allowing incorporation of the 6-ethoxy group and the aniline moiety on the bicyclic framework.
- Applications: The core structure synthesized by this method has been successfully incorporated into drug analogues, showing improved physicochemical properties, indicating the method’s practical utility.
FeCl3-Catalyzed Formal [8π+2σ] Cycloaddition
Another advanced synthetic route involves the FeCl3-promoted intermolecular formal [8π+2σ] cycloaddition reaction between bicyclo[1.1.0]butanes and azaheptafulvenes. This method enables the direct construction of cycloheptatriene-fused 2-azabicyclo[3.1.1]heptane systems, which are closely related to the target compound.
- Reaction Conditions: FeCl3 acts as a catalyst to promote the cycloaddition under mild conditions.
- Selectivity: The reaction proceeds with diastereoselectivity, likely via a stepwise mechanism as supported by control experiments and density functional theory (DFT) calculations.
- Functional Group Tolerance: A wide range of azaheptafulvenes and bicyclo[1.1.0]butanes can be used, allowing for the introduction of ethoxy and aniline substituents on the bicyclic scaffold.
- Synthetic Utility: The adducts formed can undergo further transformations, including modifications of marketed drugs, highlighting the practical utility of this method for complex molecule synthesis.
Functionalization and Derivatization
Following the formation of the bicyclic core, selective functionalization steps are employed to introduce or modify the ethoxy and aniline groups:
- Ethoxy Group Introduction: Typically achieved through nucleophilic substitution or alkylation reactions on suitable precursors.
- Aniline Functionalization: Can be introduced via aromatic substitution reactions or by reduction of nitro precursors on the aromatic ring.
Summary Table of Preparation Methods
Research Findings and Analysis
- The reduction of spirocyclic oxetanyl nitriles has been shown to provide a robust route to 3-azabicyclo[3.1.1]heptanes with diverse substitution patterns, including ethoxy and aniline groups. This method improves physicochemical properties when incorporated into drug analogues, demonstrating its value in medicinal chemistry.
- The FeCl3-catalyzed formal [8π+2σ] cycloaddition offers a novel and efficient approach to generate the bicyclic core with high diastereoselectivity and functional group tolerance. This method expands the synthetic toolbox for constructing complex bicyclic amines with potential applications in drug development.
- Computational studies (DFT) support the stepwise mechanism of the cycloaddition, providing insight into the stereochemical outcomes and guiding further optimization of reaction conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
